molecular formula C17H13ClN2O3 B5572675 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(2-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(2-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5572675
M. Wt: 328.7 g/mol
InChI Key: KSGVTLIPDOCOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Substitution Reactions: The chloro, hydroxyphenyl, and methylphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents for the chloro group and phenylation reactions for the hydroxyphenyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.

Scientific Research Applications

3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Shares the chloro and hydroxyphenyl groups but differs in the overall structure and functional groups.

    4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Contains a hydroxyphenyl group and a pyrrole-like structure but differs in the overall ring system and substituents.

Uniqueness

3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVTLIPDOCOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.